molecular formula C18H15NO5 B506554 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one CAS No. 296793-35-6

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Katalognummer: B506554
CAS-Nummer: 296793-35-6
Molekulargewicht: 325.3g/mol
InChI-Schlüssel: XXUMSPRRHBNRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₈H₁₅NO₅; molecular weight: 325.32) is a heterocyclic compound featuring an indol-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety via a ketone-ethyl linker and a hydroxyl group at position 3 . This compound has been cataloged as a research chemical, though commercial availability is currently listed as "discontinued" .

Its structural uniqueness lies in the fusion of two pharmacophoric motifs:

  • The indol-2-one system, known for interactions with kinase domains and neurotransmitter receptors.
  • The 2,3-dihydro-1,4-benzodioxin group, which enhances metabolic stability and lipophilicity compared to simpler aromatic rings .

Eigenschaften

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUMSPRRHBNRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Sequence Overview

The patent US7795297B2 outlines a four-step synthesis starting from 4-chloro-2-iodoaniline (Figure 1):

  • Sulfonation : Protection of the aniline nitrogen via benzenesulfonyl chloride.

  • Indole Cyclization : Formation of the 5-(trifluoromethyl)-1H-indole core under Heck conditions.

  • Suzuki-Miyaura Coupling : Introduction of the 2,3-dihydro-1,4-benzodioxin-6-yl group using tetrakis(triphenylphosphine)palladium.

  • Ester Hydrolysis : Conversion of the ethyl ester to the free carboxylic acid.

Critical Step Optimization

  • Coupling Conditions : A mixture of tetrahydrofuran (THF), methanol, and aqueous sodium carbonate (2.6 mM) at reflux for 24 hours achieves 78–82% yield for the Suzuki-Miyaura step. Excess 4-(trifluoromethyl)phenylboronic acid (1.5 equiv) ensures complete conversion.

  • Purification : Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) isolates the coupled product with >95% purity.

Alternative Eschenmoser Coupling Approach

Thiobenzamide-Mediated Cyclization

The Beilstein Journal of Organic Chemistry describes a method using 3-bromooxindoles and thiobenzamides (General Procedure):

  • Thiazole Intermediate Formation : Reacting 3-bromooxindole with thiobenzamide in dry DMF at room temperature for 5 hours.

  • Eschenmoser Rearrangement : Treatment with triethylamine (TEA) induces rearrangement to the 3-(aminomethylidene)oxindole.

Key Modifications

  • Solvent System : Dimethylformamide (DMF) enables higher solubility of intermediates, reducing side reactions.

  • Scale-Up : Reactions conducted at 3 mmol scale yield 70–97% after crystallization from chloroform/methanol.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Suzuki-Miyaura4-Chloro-2-iodoanilinePd(PPh₃)₄, Na₂CO₃, THF/MeOH78–82>95Industrial
Eschenmoser3-BromooxindoleThiobenzamide, TEA, DMF85–9798–99Laboratory
Linear SynthesisIsatin derivativesK₂CO₃, DMSO, 1,2-dichloroethane28–3590–92Limited

Advanced Modifications and Derivatives

Esterification and Salt Formation

The ethyl ester precursor (Example 287, US7795297B2) undergoes saponification with lithium hydroxide in tetrahydrofuran/water (4:1) to yield the free acid. Pharmaceutical salts are prepared via neutralization with sodium hydroxide or lysine, achieving >99% conversion in aqueous ethanol.

Stereochemical Control

The Z-configuration of the oxindole double bond is maintained using bulky tertiary amines (e.g., N-methylmorpholine) during Eschenmoser rearrangements, suppressing epimerization .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can inhibit or activate. The pathways involved often relate to the compound’s ability to interfere with cellular processes such as DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Relevance Evidence ID
Target Compound C₁₈H₁₅NO₅ 325.32 Indol-2-one + benzodioxin + hydroxyethyl Scaffold for PD-1/PD-L1 inhibitors
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one C₂₂H₂₁NO₆ 395.4 Benzazepin core replaces indol-2-one; dimethoxy groups Not specified; likely CNS-targeted
1-(4-Chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one C₂₅H₂₀ClNO₅ 449.103 4-Chlorobenzyl substitution at N1 Metabolite in hyperlipidemia studies
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) C₂₃H₁₈N₄O₃ 406.41 Imidazole-pyridine replaces indol-2-one Treg cell differentiation inhibitor

Key Observations:

  • Substituent Impact : The addition of a 4-chlorobenzyl group () increases molecular weight by ~123 Da and may enhance binding to hydrophobic pockets in metabolic enzymes .

Functional Analogs

Table 2: Pharmacological and Functional Comparisons

Compound Name Target/Activity Mechanism Efficacy Data (If Available) Evidence ID
Target Compound PD-1/PD-L1 inhibition Scaffold hopping for immunomodulation Predicted high potency (SoftMax score: 0.8285)
Silibinin (Flavonoid-benzodioxin hybrid) MEK/MAPK signaling, PD-L1 downregulation Antioxidant and antiproliferative effects IC₅₀ ~10 µM in melanoma models
NDD-713 β₁-Adrenoceptor antagonism Cardiovascular and respiratory modulation Selective binding (Ki < 1 nM)
Suplatast Tosylate Th2 cell inhibition Immune response modulation Clinical use in allergic asthma

Key Observations:

  • Immunomodulation: The target compound’s benzodioxin-indol-2-one scaffold is prioritized in PD-1/PD-L1 inhibitor design due to its predicted high binding affinity, outperforming simpler benzodioxin-imidazole analogs like D4476 .
  • Therapeutic Scope : Unlike silibinin (a natural product derivative), the target compound lacks antioxidant moieties but offers synthetic tractability for structural optimization .

Biologische Aktivität

The compound 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (commonly referred to as Compound X ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound X features a unique structure that combines an indole moiety with a benzodioxin ring. Its molecular formula is C15H13N1O4C_{15}H_{13}N_{1}O_{4} with a molecular weight of approximately 271.27 g/mol. The presence of both hydroxy and keto functional groups suggests potential for various biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Compound X exhibit significant antimicrobial properties. For instance, research focusing on indole derivatives has shown promising results against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds were reported below 1.6 µg/mL, indicating potent anti-mycobacterial activity .

CompoundMIC (µg/mL)Target
Compound A1.6M. tuberculosis
Compound B0.8M. tuberculosis
Compound C1.0M. tuberculosis

Anti-cancer Properties

Compound X has also been investigated for its anti-cancer potential. Similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and interaction with specific cellular targets such as NAD(P)H:quinone oxidoreductase.

The mechanism of action for Compound X likely involves several pathways:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis in cancer cells.
  • Targeting Bacterial Pathways : For antimicrobial activity, it is hypothesized that the compound disrupts essential metabolic pathways in bacteria, potentially targeting cell wall synthesis or other critical functions .

Case Studies

Several case studies have highlighted the effectiveness of indole-based compounds against various pathogens:

  • A study evaluating a series of indole derivatives found that modifications to the benzodioxin ring significantly enhanced antimicrobial potency against resistant strains of bacteria.
  • Another investigation focused on the synthesis of fused indole derivatives demonstrated their ability to inhibit the growth of cancer cells in vitro, with detailed analysis showing a correlation between structural modifications and biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.